molecular formula C10H13N3O2 B2967026 1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione CAS No. 1518380-24-9

1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione

Cat. No.: B2967026
CAS No.: 1518380-24-9
M. Wt: 207.233
InChI Key: WTXCFFNUFFZGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione is a heterocyclic compound that features a piperidine ring fused with a pyrazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethylpyrazole with a suitable piperidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Another piperidine derivative with a pyrazole moiety.

    1-(2-Pyridin-4-yl-ethyl)piperazine: A piperazine derivative with a similar structure.

    1-(4-Methoxyphenyl)piperidine: A piperidine derivative with a methoxyphenyl group.

Uniqueness

1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione is unique due to its specific combination of a piperidine ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)piperidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-2-12-7-8(6-11-12)13-4-3-9(14)5-10(13)15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXCFFNUFFZGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N2CCC(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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